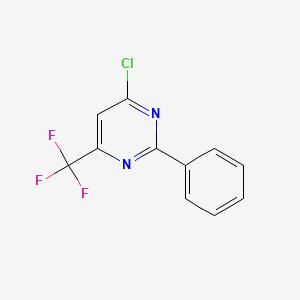

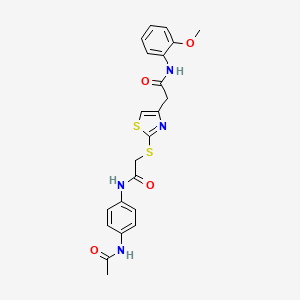

![molecular formula C12H24N2O2 B2780501 Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate CAS No. 1781017-66-0](/img/structure/B2780501.png)

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate, commonly known as Tert-butyl Carbamate (Boc), is a widely used protecting group in organic synthesis. The Boc group is used to protect amines, which are highly reactive functional groups, during reactions that may lead to undesired side reactions or products.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Asymmetric Mannich Reaction : A study by Yang, Pan, and List (2009) discusses the synthesis of tert-butyl carbamate derivatives using the asymmetric Mannich reaction, highlighting its importance in creating chiral amino carbonyl compounds, which are crucial intermediates in organic synthesis (Yang, Pan, & List, 2009).

Intermediate in Biologically Active Compounds : Zhao, Guo, Lan, and Xu (2017) established a rapid synthetic method for a tert-butyl carbamate derivative that serves as an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291), an anti-cancer drug (Zhao, Guo, Lan, & Xu, 2017).

Catalyzed Lithiation : Ortiz, Guijarro, and Yus (1999) explored the catalyzed lithiation of a N-(chloromethyl) carbamate, demonstrating how this reaction can lead to the formation of functionalized carbamates, which are useful in various synthetic applications (Ortiz, Guijarro, & Yus, 1999).

Lithiation of Pyridine Derivatives : Smith, El‐Hiti, Alshammari, and Fekri (2013) investigated the lithiation of tert-butyl N-(pyridin-3-ylmethyl)carbamate, showing its utility in regioselective functionalization processes (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Chemical Properties and Reactions

Solvent Effects on Reactivity : Ruck and Jones (1998) studied how solvents affect the reactivity of tert-butylcarbene, demonstrating how solvent interactions can influence the outcomes of reactions involving carbene intermediates (Ruck & Jones, 1998).

Derivatization for Herbicide Analysis : Crespo-Corral et al. (2008) developed a method using potassium tert-butoxide for derivatization of carbamate herbicides, improving the detection limits in water samples and showcasing the chemical's utility in analytical chemistry (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

Propiedades

IUPAC Name |

tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-8-9-6-7-14-12(9,4)5/h9,14H,6-8H2,1-5H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQFXXMVIILVAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)CNC(=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(2,2-dimethylpyrrolidin-3-yl)methyl]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)

![2-Cyano-N-[2-(4-methylphenoxy)ethyl]acetamide](/img/structure/B2780426.png)

![5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2780428.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2780437.png)